4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane
Overview
Description
4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane is an organic compound with the molecular formula C8H17NS2. It is a member of the dithiazine family, characterized by a six-membered ring containing two sulfur atoms and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane typically involves the reaction of dimethyl dithiocarbamate with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the dithiazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its corresponding thiol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted dithiazines depending on the nucleophile used.
Scientific Research Applications
4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used as an antioxidant and stabilizer in polymers and other materials.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the dithiazine ring can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, impacting cellular redox states and signaling pathways .
Comparison with Similar Compounds
- Dihydro-2-isopropyl-4,6-dimethyl-4H-1,3,5-dithiazine
- Dihydro-4-isopropyl-2,6-dimethyl-4H-1,3,5-dithiazine
- Dihydro-6-isopropyl-2,4-dimethyl-4H-1,3,5-dithiazine
Comparison: 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane is unique due to its specific substitution pattern on the dithiazine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and redox properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2,4-dimethyl-6-propan-2-yl-1,3,5-dithiazinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS2/c1-5(2)8-9-6(3)10-7(4)11-8/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOYZCFJVKLILW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(SC(S1)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901192603 | |
Record name | Dihydro-2,4-dimethyl-6-(1-methylethyl)-4H-1,3,5-dithiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to pale yellow liquid; peanuty, meaty, cocoa-like odour | |
Record name | 2-Isopropyl-4,6-dimethyl and 4-Isopropyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/980/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
104.00 to 115.00 °C. @ 1.70 mm Hg | |
Record name | Dihydro-6-isopropyl-2,4-dimethyl-4H-1,3,5-dithiazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040332 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in propylene glycol, triacetin, Miscible at room temperature (in ethanol) | |
Record name | 2-Isopropyl-4,6-dimethyl and 4-Isopropyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/980/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.951-0.959 | |
Record name | 2-Isopropyl-4,6-dimethyl and 4-Isopropyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/980/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
104691-41-0 | |
Record name | Dihydro-2,4-dimethyl-6-(1-methylethyl)-4H-1,3,5-dithiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104691-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104691410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydro-2,4-dimethyl-6-(1-methylethyl)-4H-1,3,5-dithiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ISOPROPYL-2,6-DIMETHYL-1,3,5-DITHIAZINANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3KSN48ZFJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dihydro-6-isopropyl-2,4-dimethyl-4H-1,3,5-dithiazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040332 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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